![molecular formula C20H17ClN4O2S B3407731 2-(4-Chlorobenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile CAS No. 844651-78-1](/img/structure/B3407731.png)
2-(4-Chlorobenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile
Overview
Description
2-(4-Chlorobenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBQCA and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of CBQCA involves its ability to bind to the active site of various enzymes and inhibit their activity. CBQCA has also been shown to bind to metal ions such as zinc and copper, which can lead to changes in the fluorescence of the compound.
Biochemical and Physiological Effects:
CBQCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CBQCA can inhibit the activity of various enzymes, including protein kinase C, protein kinase A, and protein kinase G. CBQCA has also been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using CBQCA in lab experiments is its high yield synthesis method. CBQCA is also stable under a variety of conditions, which makes it suitable for use in a variety of experiments. One limitation of CBQCA is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of CBQCA. One potential area of research is the development of CBQCA as a potential therapeutic agent for the treatment of various diseases. CBQCA may also have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to determine the potential toxicity of CBQCA and its effects on various biological systems.
Conclusion:
2-(4-Chlorobenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CBQCA have been extensively studied. Further research is needed to fully understand the potential applications of CBQCA in various fields.
Scientific Research Applications
CBQCA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CBQCA has been studied as a potential inhibitor of various enzymes such as protein kinase C, protein kinase A, and protein kinase G. CBQCA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-7-9-15(10-8-14)28(26,27)18(13-22)19-20(25-11-3-4-12-25)24-17-6-2-1-5-16(17)23-19/h1-2,5-10,18H,3-4,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZJGJVKENDFID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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